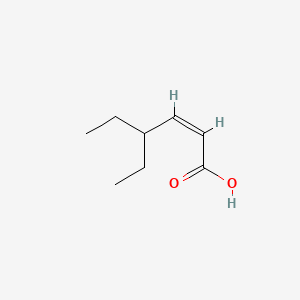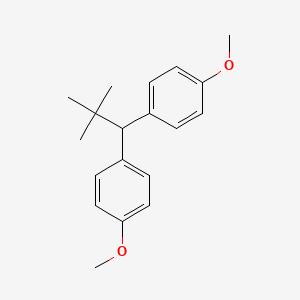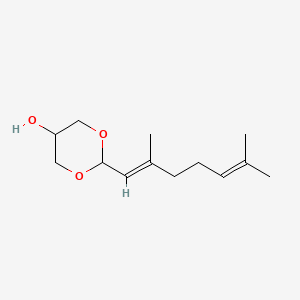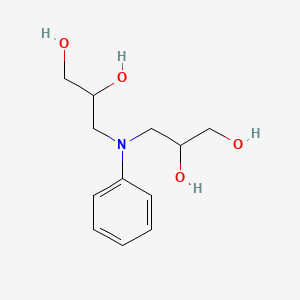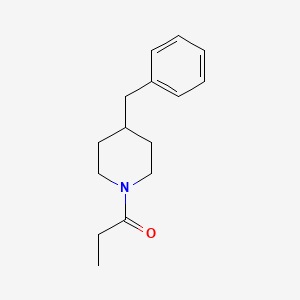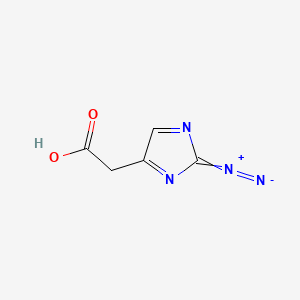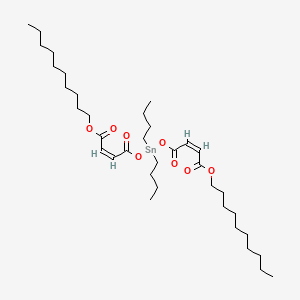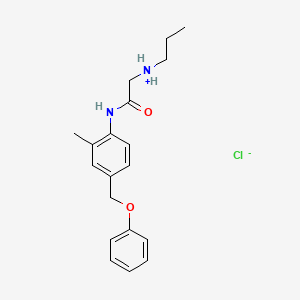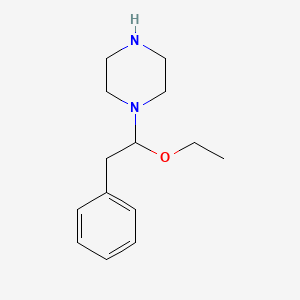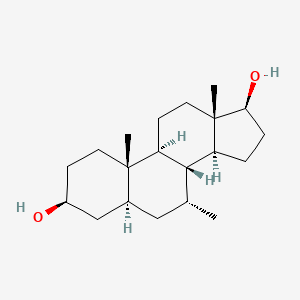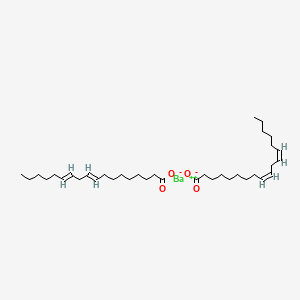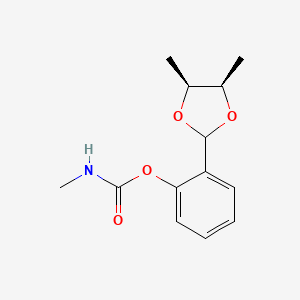
cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate: This compound features a dioxolane ring substituted with dimethyl groups and a phenyl methylcarbamate moiety, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate typically involves the reaction of 4,5-dimethyl-1,3-dioxolane with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbamate moiety, potentially converting it to an amine derivative.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under acidic conditions
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: In chemistry, cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology and Medicine: Its carbamate moiety is known to interact with biological targets, making it a candidate for therapeutic research .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
4,5-Dimethyl-1,3-dioxolan-2-one: Similar in structure but lacks the phenyl methylcarbamate moiety.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains a dioxolane ring but differs in functional groups.
Uniqueness: cis-syn-o-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenyl methylcarbamate stands out due to its combination of a dioxolane ring and a phenyl methylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
24380-86-7 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[2-[(4S,5R)-4,5-dimethyl-1,3-dioxolan-2-yl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H17NO4/c1-8-9(2)17-12(16-8)10-6-4-5-7-11(10)18-13(15)14-3/h4-9,12H,1-3H3,(H,14,15)/t8-,9+,12? |
InChI Key |
KHOCVCJZJLCLGP-USUYBEQLSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(O1)C2=CC=CC=C2OC(=O)NC)C |
Canonical SMILES |
CC1C(OC(O1)C2=CC=CC=C2OC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



